molecular formula C15H27NO2 B1434182 N-Boc-1-allyl-1-aminocycloheptane CAS No. 1335042-63-1

N-Boc-1-allyl-1-aminocycloheptane

Cat. No. B1434182
CAS RN: 1335042-63-1
M. Wt: 253.38 g/mol
InChI Key: DVBQOLJZXPQRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-1-allyl-1-aminocycloheptane” is a chemical compound that is used for pharmaceutical testing . The “Boc” in its name refers to the tert-butyl carbamate (Boc) protective group, which is commonly used in organic synthesis for the protection of amines .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “N-Boc-1-allyl-1-aminocycloheptane”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The Boc group in “N-Boc-1-allyl-1-aminocycloheptane” can be cleaved under anhydrous acidic conditions . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

Stereochemistry in Peptide Formation

Research indicates the utility of compounds like N-Boc-1-allyl-1-aminocycloheptane in studying the stereochemistry of peptides incorporating cycloheptane derivatives. For instance, peptides containing 1-aminocycloheptane-1-carboxylic acid (a compound related to N-Boc-1-allyl-1-aminocycloheptane) have been examined for their beta-turn conformations, which are crucial in protein folding and function. These studies contribute to our understanding of peptide structure and its implications for designing peptide-based therapeutics (Valle et al., 2009).

Peptidomimetic Synthesis

Compounds such as N-Boc-1-allyl-1-aminocycloheptane play a role in synthesizing peptidomimetics, which mimic the structure and function of peptides. For example, efficient synthesis routes have been developed for constrained peptidomimetics that serve as valuable tools in drug discovery, providing insights into structure-activity relationships (Mandal et al., 2005).

Enantioselective Synthesis

The asymmetric synthesis of amino acids and other related compounds using techniques like the reverse-Aza-Brook rearrangement demonstrates the utility of N-Boc-protected allylic amines. These methods are instrumental in generating enantiomerically enriched compounds, which are essential for developing drugs with improved efficacy and reduced side effects (Liu & Sieburth, 2003).

Carbon-Carbon Bond Formation

Research on allylic organolithiums derived from N-Boc-N-(p-methoxyphenyl) allylic amines showcases their utility in forming carbon-carbon bonds with high diastereoselectivities and enantioselectivities. These methodologies pave the way for synthesizing complex organic molecules with potential pharmacological activities (Johnson et al., 2002).

properties

IUPAC Name

tert-butyl N-(1-prop-2-enylcycloheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2/c1-5-10-15(11-8-6-7-9-12-15)16-13(17)18-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBQOLJZXPQRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-1-allyl-1-aminocycloheptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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